molecular formula C10H13N3O2S2 B1334779 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide CAS No. 731776-67-3

2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide

Cat. No.: B1334779
CAS No.: 731776-67-3
M. Wt: 271.4 g/mol
InChI Key: HUGHJMAFQAPIKJ-UHFFFAOYSA-N
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Description

2-Mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is a synthetic benzimidazole derivative designed for research applications, particularly in enzymology and medicinal chemistry. This compound integrates two pharmacologically significant functional groups: a sulfonamide moiety and a benzimidazole-2-thiol (or 2-mercaptobenzimidazole) core. Sulfonamide-containing benzimidazoles are extensively investigated as potent inhibitors of carbonic anhydrase (CA) enzymes . These zinc-metalloenzymes play critical roles in physiological processes such as pH regulation, gas exchange, and ion transport, making them targets for therapeutic intervention . The presence of the sulfonamide group allows this compound to potentially coordinate the zinc ion in the enzyme's active site, a mechanism supported by molecular docking studies of related benzimidazole sulfonamides . Concurrently, the 2-mercapto-benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse bioactivities and presence in various therapeutic agents . The propyl substitution at the N1 position is a common modification to fine-tune the molecule's lipophilicity and binding affinity. Researchers can utilize this compound as a reference standard or as a starting point for developing novel CA inhibitors. It is strictly for use in laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-propyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c1-2-5-13-9-4-3-7(17(11,14)15)6-8(9)12-10(13)16/h3-4,6H,2,5H2,1H3,(H,12,16)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGHJMAFQAPIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide typically involves the reaction of 2-mercapto-1-propyl-1H-benzimidazole with sulfonamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The benzimidazole scaffold, including derivatives like 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, is well-known for its broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Benzimidazole derivatives have been shown to exhibit significant antimicrobial properties against various pathogens. For example, compounds related to this scaffold have demonstrated efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .
  • Antiviral Properties : Recent studies indicate that benzimidazole derivatives can inhibit viral replication, particularly against enteroviruses and herpes simplex virus. This suggests a potential role for this compound in antiviral therapy .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of benzimidazole compounds. For instance, certain derivatives have shown significant inhibition of cyclooxygenase enzymes (COX), which are key targets in the treatment of inflammatory diseases .

Chemical Stabilization

In addition to its pharmacological applications, this compound serves as a stabilizer in chemical formulations. Specifically, it has been identified as an effective stabilizer for N-alkyl-benzenesulphonamides against thermal degradation. The compound acts by preventing the deterioration of these sulphonamides, enhancing their shelf life and stability under varying conditions .

Case Study 1: Antimicrobial Efficacy

A series of benzimidazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that derivatives containing the mercapto group exhibited enhanced activity against resistant strains of bacteria, suggesting that modifications to the benzimidazole structure can yield potent antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory potential of various benzimidazole derivatives, compounds similar to this compound were found to significantly reduce edema in animal models. The compounds were compared with standard anti-inflammatory drugs, showing comparable or superior efficacy .

Comparative Data Table

Application AreaCompound TypeObserved ActivityReference
AntimicrobialBenzimidazole DerivativesMIC against E. coli: 0.5–1 μM
AntiviralBenzimidazole DerivativesInhibition of Herpes Simplex Virus
Anti-inflammatoryBenzimidazole DerivativesCOX inhibition (IC50 range: 8–13.7 µM)
Chemical StabilizationN-Alkyl-benzenesulphonamidesEffective thermal stabilizer

Mechanism of Action

The mechanism of action of 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The thiol group (-SH) can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the sulfonamide group can interact with various enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide is unique due to its dual functional groups (thiol and sulfonamide), which provide a versatile platform for various chemical reactions and interactions with biological targets. This makes it particularly valuable in proteomics research and potential drug development.

Biological Activity

2-Mercapto-1-propyl-1H-benzimidazole-5-sulfonamide (MPBS) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a benzimidazole core, a mercapto group (-SH), and a sulfonamide group (-SO2NH2), which contribute to its reactivity and interaction with biological macromolecules. The following sections provide an overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10H13N3O2S2
  • Molecular Weight : 271.36 g/mol

The presence of both the mercapto and sulfonamide groups enhances the biological activity of MPBS compared to structurally similar compounds, making it a candidate for various therapeutic applications.

MPBS exhibits its biological activity primarily through interactions with specific enzymes and proteins. The mercapto group can form covalent bonds with active sites on target proteins, while the sulfonamide moiety may modulate enzyme activity. Key mechanisms include:

  • Inhibition of Protease Enzymes : MPBS has shown promising results as an inhibitor of various proteases, including those involved in viral replication pathways (e.g., HIV protease) .
  • Anti-inflammatory Properties : The sulfonamide group is known to influence immune responses, suggesting potential applications in treating inflammatory conditions .

Biological Activities

Research indicates that MPBS possesses several notable biological activities:

  • Antiviral Activity : Studies have demonstrated that MPBS can inhibit viral proteases, thus potentially serving as a therapeutic agent against viral infections .
  • Antimicrobial Properties : Preliminary data suggest that MPBS may exhibit antibacterial effects against Gram-positive and Gram-negative bacteria, although further studies are needed to quantify this activity .
  • Anti-inflammatory Effects : The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table compares MPBS with structurally similar compounds regarding their key features and biological activities:

Compound NameStructureKey Features
2-Amino-benzoxazole sulfonamideStructureKnown for HIV protease inhibition; lacks mercapto group
Benzimidazole sulfonamideStructureBroad-spectrum antimicrobial activity; no propyl chain
2-MercaptobenzimidazoleStructureExhibits antioxidant properties; simpler structure

MPBS's unique combination of functional groups enhances its reactivity and biological profile compared to these compounds .

Case Studies

Recent studies have focused on the synthesis and evaluation of MPBS's biological activities:

  • Synthesis and Evaluation : A study synthesized MPBS and evaluated its inhibitory effects on HIV protease. Results indicated a significant reduction in viral replication in vitro, showcasing its potential as an antiviral agent .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of MPBS against various bacterial strains. The compound demonstrated moderate activity against both Staphylococcus aureus and Escherichia coli, suggesting further exploration in antimicrobial research .
  • Inflammatory Response Modulation : A study highlighted the anti-inflammatory effects of MPBS in animal models, where it reduced markers of inflammation significantly compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide, and how can intermediates be purified?

  • Methodological Answer : The compound is synthesized via heterocyclization of substituted o-phenylenediamine derivatives with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH), followed by alkylation to introduce the propyl group. For example, 5-substituted benzimidazole thiols are generated by reacting 4-substituted o-phenylenediamine with CS₂ under reflux, yielding intermediates that are purified via recrystallization or column chromatography . The sulfonamide group is introduced through sulfonation or nucleophilic substitution.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer :

  • 1H NMR : Confirm proton environments (e.g., mercapto -SH at δ 13–14 ppm, sulfonamide protons at δ 7–8 ppm). Use deuterated DMSO or CDCl₃ for solubility.
  • IR : Identify S-H stretches (~2500 cm⁻¹) and sulfonamide S=O vibrations (~1350–1150 cm⁻¹).
  • TLC/HPLC : Monitor reaction progress and purity. Discrepancies between expected and observed data (e.g., unexpected peaks in NMR) should prompt re-evaluation of reaction conditions or byproduct analysis via LC-MS .

Q. How can solubility challenges in aqueous buffers be addressed during biological assays?

  • Methodological Answer : The sodium salt derivative (e.g., 2-mercapto-5-benzimidazolesulfonic acid sodium salt) improves solubility. Prepare stock solutions in DMSO or NaOH (0.1 M) and dilute in PBS (pH 7.4) to avoid precipitation. Confirm stability via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. What computational strategies optimize reaction yields and minimize byproducts in benzimidazole-sulfonamide synthesis?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to optimize alkylation steps, reducing trial-and-error approaches. Machine learning can predict optimal molar ratios (e.g., CS₂:amine) to suppress thiourea byproducts .

Q. How can conflicting antimicrobial activity data across studies be systematically addressed?

  • Methodological Answer : Standardize assay protocols:

  • Use consistent bacterial strains (e.g., ATCC references) and inoculum sizes (0.5 McFarland standard).
  • Compare MIC (Minimum Inhibitory Concentration) values via microbroth dilution. If discrepancies persist, evaluate compound stability under assay conditions (e.g., pH, temperature) or test metabolites via LC-MS .

Q. What strategies resolve low yields during the alkylation of 2-mercaptobenzimidazole intermediates?

  • Methodological Answer :

  • Protection-Deprotection : Temporarily protect the -SH group with acetic anhydride to prevent disulfide formation.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity in biphasic systems.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or acetone to improve nucleophilicity .

Methodological Tables

Table 1 : Key Spectral Data for this compound

Technique Critical Peaks/Bands Interpretation
1H NMR δ 1.0–1.5 (t, 3H, -CH₂CH₂CH₃)Propyl group integration
IR 2500 cm⁻¹ (S-H stretch)Confirms free thiol group
LC-MS m/z 299 [M+H]⁺Molecular ion verification

Table 2 : Common Byproducts and Mitigation Strategies

Byproduct Formation Cause Mitigation
Disulfide dimersOxidation of -SH groupUse inert atmosphere (N₂/Ar) during synthesis
Thiourea derivativesExcess CS₂Optimize CS₂:amine molar ratio (1:1)

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